molecular formula C6H6O B3423625 2-Ethenylfuran CAS No. 31093-57-9

2-Ethenylfuran

Cat. No.: B3423625
CAS No.: 31093-57-9
M. Wt: 94.11 g/mol
InChI Key: QQBUHYQVKJQAOB-UHFFFAOYSA-N
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Description

2-Ethenylfuran, also known as 2-vinylfuran, is an organic compound with the chemical formula C6H6O. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is known for its volatility and solubility in various organic solvents such as ethanol, ether, and benzene .

Scientific Research Applications

2-Ethenylfuran has a wide range of applications in scientific research:

Safety and Hazards

2-Vinylfuran is classified as a hazardous substance. It is an extremely flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future of furan compounds like 2-Vinylfuran lies in the shift from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylfuran can be synthesized through several methods. One common approach involves the reaction of this compound ketone with a reducing agent like zinc or hydrogen . Another method includes acylation reactions, diazotization reactions, and carbon-carbon coupling reactions .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various furan derivatives, which are valuable in different chemical applications .

Comparison with Similar Compounds

    2-Vinylfuran: Chemically similar to 2-ethenylfuran, with slight variations in reactivity and applications.

    2-Bromo-5-ethenylfuran: A brominated derivative with distinct chemical properties.

    This compound ketone: A precursor in the synthesis of this compound.

Uniqueness: this compound stands out due to its unique aromatic properties and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073261
Record name 2-Ethenylfuran
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-18-9, 31093-57-9
Record name Furan, 2-ethenyl-
Source ChemIDplus
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Record name 2-Vinylfuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ethenylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAN, 2-ETHENYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Vinylfuran is C6H6O, and its molecular weight is 94.11 g/mol.

A: 2-Vinylfuran has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, , ], and UV-Vis spectroscopy [, , ]. These techniques provide information on the structure, bonding, and electronic properties of the molecule. For example, NMR studies have helped determine the conformational preferences of the vinylic fragment in 2-Vinylfuran and its derivatives [].

A: Studies have shown that water significantly influences the kinetics and mechanism of 2-Vinylfuran polymerization initiated by trifluoroacetic acid in methylene dichloride []. The structure of the resulting resin, reaction kinetics, and mechanism are all dependent on the water concentration. At high water concentrations, polymerization is thought to occur via polarized esters rather than ionic centers [].

A: Yes, 2-Vinylfuran is a versatile monomer and can be polymerized to form poly(2-Vinylfuran) [, , , , ]. This polymer can be further functionalized through various reactions, such as the Diels-Alder reaction with maleimides [].

A: The presence of the furan ring in 2-Vinylfuran derivatives leads to regiocontrolled Pauson-Khand reactions, favoring the formation of 5-(2-furyl)cyclopent-2-enones []. This regioselectivity is attributed to the directing influence of the furan ring, which can even override the strong directing effects of other substituents [].

A: Yes, theoretical studies using the G4 level of theory have been employed to investigate the unimolecular dissociation, H-addition, and H-abstraction reactions of 2-Vinylfuran []. These calculations provide valuable insights into the combustion chemistry of 2-Vinylfuran and other furan-based fuels [].

A: Theoretical calculations, such as MNDO and ab initio methods, have been used to model the molecular species involved in the cationic polymerization of 2-Vinylfuran and its derivatives []. These studies have provided insights into the reactivity of furan derivatives in electrophilic media, particularly the anomalous reactivity of the ring C-5 position [].

ANone: 2-Vinylfuran can be synthesized via several routes, including:

  • Dehydration of 1-(2-furyl)ethanol []
  • Decarboxylation of 2-furylacrylic acid []
  • Palladium-catalyzed cyclization/1,2-H shift sequence from ene-yne ketones [, ]

A: 2-Vinylfuran, being a conjugated diene, readily participates in Diels-Alder reactions with various dienophiles, such as maleic anhydride [] and acetylenic esters [, ]. It can also undergo cationic polymerization [, , , ], free radical polymerization [, ], and reactions with electrophiles [].

ANone: Due to its reactivity and versatility, 2-Vinylfuran has potential applications in various fields:

  • Polymers: As a monomer for synthesizing functionalized polymers [, , , , , ].
  • Adhesives: 5-Hydroxymethyl-2-vinylfuran, a derivative of 2-Vinylfuran, shows promise as a solvent-free adhesive with excellent bonding strength to various substrates [].
  • Biofuels: 2-Vinylfuran is a potential renewable biofuel [, ].

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